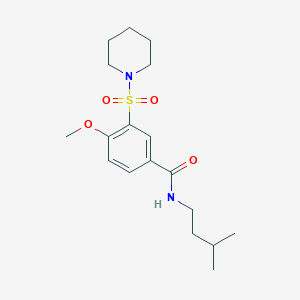![molecular formula C17H21NO4S B4629043 N-[(4-METHOXYPHENYL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE](/img/structure/B4629043.png)
N-[(4-METHOXYPHENYL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE
Descripción general
Descripción
N-[(4-METHOXYPHENYL)METHYL]-4-PROPOXYBENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C17H21NO4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxybenzyl)-4-propoxybenzenesulfonamide is 335.11912932 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-methoxybenzyl)-4-propoxybenzenesulfonamide and its derivatives are extensively studied for their synthetic routes and characterization. For instance, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides demonstrates the versatility of these compounds in organic synthesis, highlighting their role in sulfonation, protection, and deprotection reactions (Kurosawa, Kan, & Fukuyama, 2003). Similarly, studies on novel metallophthalocyanines substituting with benzenesulfonamide derivatives reveal their structural characterizations and electrochemical properties, indicating their potential applications in materials science (Kantekin et al., 2015).
Photodynamic Therapy and Photosensitizers
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant advancements in photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for cancer treatment in PDT. The structural and photophysical properties of such compounds have been thoroughly investigated, emphasizing their efficacy and utility in biomedical applications (Pişkin, Canpolat, & Öztürk, 2020).
Bioactivity and Enzyme Inhibition
Sulfonamides, including N-(4-methoxybenzyl)-4-propoxybenzenesulfonamide derivatives, have been explored for their bioactive properties, particularly in enzyme inhibition. Studies have shown that these compounds exhibit inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. This highlights their potential therapeutic applications in diseases where enzyme modulation is beneficial (Gul et al., 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal screening of novel compounds, including sulfonamide derivatives, demonstrates their potential in addressing microbial resistance. The synthesized compounds have shown potent activity against various bacterial and fungal strains, suggesting their role in developing new antimicrobial agents (Gupta & Halve, 2015).
Structural Studies and Molecular Interactions
Crystal structure analysis of N-(4-methoxybenzyl)-4-propoxybenzenesulfonamide derivatives provides insights into their molecular interactions and stability. Such studies are crucial for understanding the chemical behavior of these compounds and optimizing their applications in various fields, including drug design and materials science (Rodrigues et al., 2015).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-3-12-22-16-8-10-17(11-9-16)23(19,20)18-13-14-4-6-15(21-2)7-5-14/h4-11,18H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGXHHLGYUQVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4628962.png)
![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)
![N-methyl-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B4628967.png)

![ETHYL 6-(4-METHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE](/img/structure/B4628993.png)
![4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol](/img/structure/B4628998.png)

![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)
![N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4629015.png)
![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)
![3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B4629025.png)
![N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide](/img/structure/B4629035.png)

![N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4629057.png)
